4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of benzenesulfonyl, methoxyphenyl, thiophene, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Synthesis of 4-Methoxybenzylamine: This can be synthesized from 4-methoxybenzaldehyde through reductive amination.
Formation of Oxazole Ring: The oxazole ring can be formed by cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzenesulfonyl chloride with the oxazole derivative and 4-methoxybenzylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylbenzenesulfonyl Chloride: This compound has a similar benzenesulfonyl group but lacks the oxazole and thiophene rings.
4-(4-Methoxyphenoxy)benzenesulfonyl Chloride: This compound features a methoxyphenyl group but differs in the overall structure.
Uniqueness
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-26-16-11-9-15(10-12-16)14-22-20-21(23-19(27-20)18-8-5-13-28-18)29(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUWBFGMMJDWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.